
4-Pentan-3-ylsulfanylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentan-3-ylsulfanylbenzoic acid is an organic compound characterized by a benzene ring substituted with a carboxylic acid group and a pentan-3-ylsulfanyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzoic acid and pentan-3-yl mercaptan.
Reaction Conditions: The reaction involves a nucleophilic substitution where the mercaptan group replaces a leaving group on the benzoic acid.
Catalysts and Solvents: Common catalysts include strong bases, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may use batch processes for small-scale production or continuous processes for large-scale manufacturing.
Purification: The compound is purified through recrystallization or chromatographic techniques to achieve high purity levels.
Types of Reactions:
Oxidation: Oxidation reactions can convert the sulfanyl group to a sulfonyl group.
Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol.
Substitution: Substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Lithium aluminium hydride (LiAlH4) is a common reducing agent.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfonic acids.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the substituent.
Applications De Recherche Scientifique
Chemistry: 4-Pentan-3-ylsulfanylbenzoic acid is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The sulfanyl group can act as a nucleophile, while the carboxylic acid group can form hydrogen bonds. These interactions can influence biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Benzoic Acid: Similar structure but lacks the sulfanyl group.
Thiobenzoic Acid: Contains a sulfanyl group but different alkyl chain length.
Pentanoic Acid: Similar alkyl chain but lacks the benzene ring and sulfanyl group.
This comprehensive overview highlights the significance of 4-Pentan-3-ylsulfanylbenzoic acid in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Propriétés
Formule moléculaire |
C12H16O2S |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
4-pentan-3-ylsulfanylbenzoic acid |
InChI |
InChI=1S/C12H16O2S/c1-3-10(4-2)15-11-7-5-9(6-8-11)12(13)14/h5-8,10H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
JKEXETRCFGCDOQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)SC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Butyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B15357916.png)
![4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357918.png)

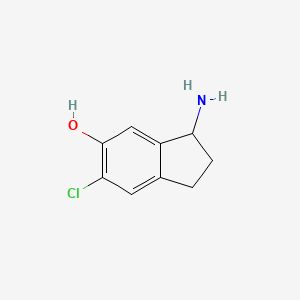
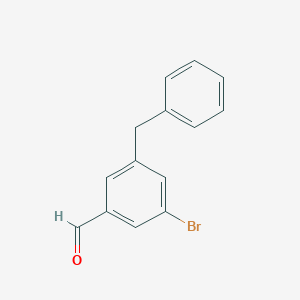
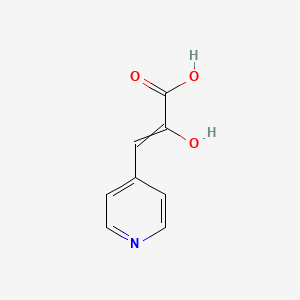
![3-Nitro-4-[[1-(oxetan-3-yl)azetidin-3-yl]amino]benzenesulfonamide](/img/structure/B15357941.png)
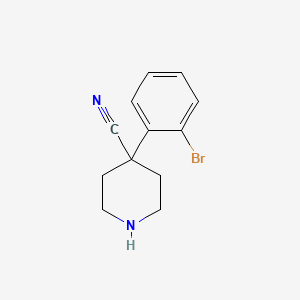

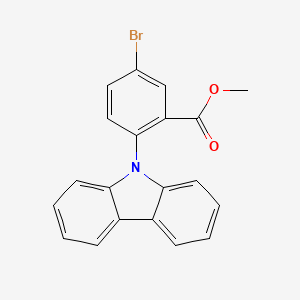
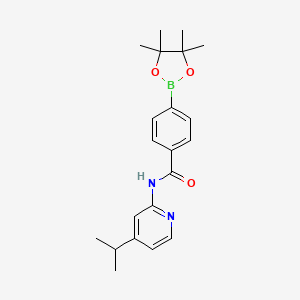
![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)
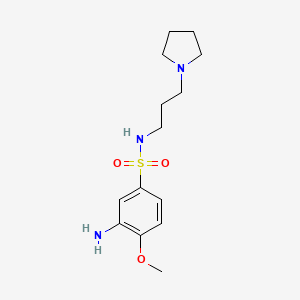
![2-Chloro-5-[1-(3,5-dimethoxyphenyl)ethoxy]pyrimidine](/img/structure/B15357970.png)
